(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an ethylthio group, a phenyl group, a thiophene ring, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethylthio group could be introduced via a nucleophilic substitution reaction, the phenyl group could be added via a Friedel-Crafts acylation, and the piperidine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The ethylthio group would add sulfur, the phenyl group would add aromaticity, the thiophene ring would add another element of aromaticity and sulfur, and the piperidine ring would add nitrogen and a cyclic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethylthio group could potentially be oxidized, the phenyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethylthio group could potentially increase its lipophilicity, while the presence of the piperidine ring could potentially make it a base .Scientific Research Applications
Applications in Material Science and Pharmaceuticals
(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, due to its thiophene structure, is significant in the field of material science and pharmaceuticals. Thiophene and its derivatives exhibit a wide range of biological activities and are used in various applications such as antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal activities (Nagaraju et al., 2018). Additionally, polymeric thiophenes are utilized in electronics like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells.
Synthesis and Structural Studies
The synthesis of similar compounds involves complex chemical reactions, indicating the intricate processes involved in the development of such compounds for various applications. For instance, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound with a structure similar to this compound, involves reactions like Friedel-Crafts acylation and hydration (Zheng Rui, 2010). Structural characterization of these compounds is essential for understanding their potential applications in various fields.
Antibacterial and Antimicrobial Properties
Compounds like this compound often exhibit antibacterial and antimicrobial properties. Research on similar compounds has shown that they can be effective against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).
Radiochemical and Imaging Applications
Compounds with structures similar to this compound have been used in radiochemical studies and imaging. For example, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone has been synthesized and evaluated for its potential in imaging, specifically targeting the 5-HT2A receptor (Blanckaert et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-hsd1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action in tissues and maintaining homeostasis .
Mode of Action
If it indeed targets 11 β-HSD1 like its analogs, it would bind to this enzyme and inhibit its activity . This inhibition could prevent the conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones .
Biochemical Pathways
If it inhibits 11 β-hsd1, it would impact the glucocorticoid pathway . This could have downstream effects on various physiological processes, including inflammation, immune response, and metabolism .
Pharmacokinetics
Similar compounds have been reported to have improved pharmacokinetic and/or microsomal stability properties . These properties could influence the bioavailability of the compound .
Result of Action
If it acts as an inhibitor of 11 β-HSD1, it could potentially modulate the physiological effects of glucocorticoids, impacting processes such as inflammation, immune response, and metabolism .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c1-2-22-17-6-4-3-5-16(17)18(20)19-10-7-14(8-11-19)15-9-12-21-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEXKGALFLMRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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